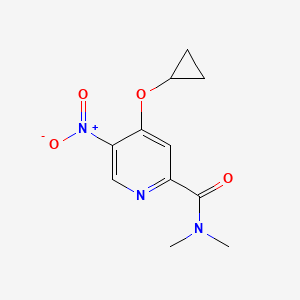
4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.241 g/mol . It is categorized under nitro compounds and is primarily used for research and development purposes . This compound features a cyclopropoxy group, a dimethylamino group, and a nitro group attached to a picolinamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide typically involves the following steps:
Formation of the Picolinamide Backbone: The initial step involves the formation of the picolinamide backbone through the reaction of picolinic acid with appropriate amines under dehydrating conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.
Cyclopropoxy Group Addition: The cyclopropoxy group is added through etherification reactions, where cyclopropanol is reacted with the picolinamide derivative under basic conditions.
Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or similar reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The cyclopropoxy group can be substituted with other alkoxy groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-Cyclopropoxy-N,N-dimethyl-5-aminopicolinamide.
Substitution: Formation of various alkoxy-substituted picolinamides.
科学的研究の応用
4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and dimethylamino groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers and analogs. The presence of the nitro group at the 5-position, in particular, can influence its electronic properties and interactions with other molecules.
特性
分子式 |
C11H13N3O4 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC名 |
4-cyclopropyloxy-N,N-dimethyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O4/c1-13(2)11(15)8-5-10(18-7-3-4-7)9(6-12-8)14(16)17/h5-7H,3-4H2,1-2H3 |
InChIキー |
UKWNKOKMTQMXAF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


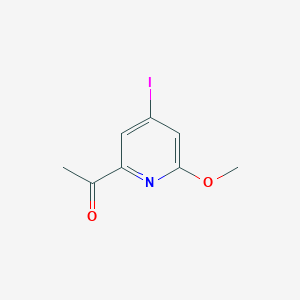

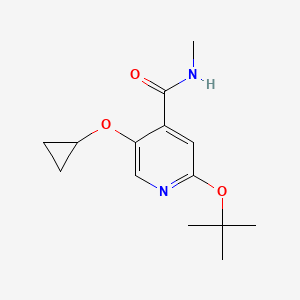
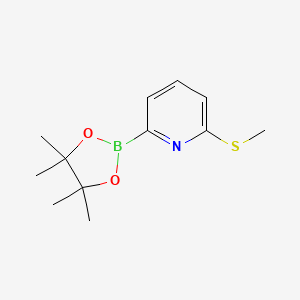
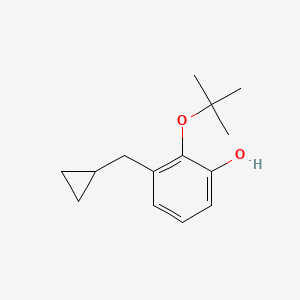

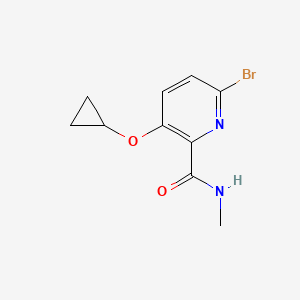
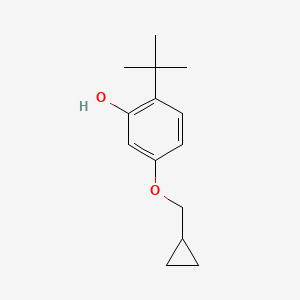

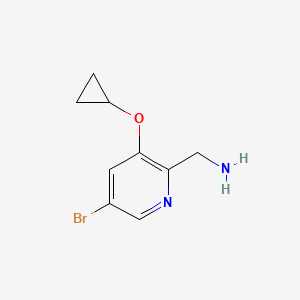


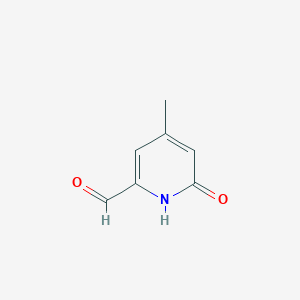
![Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14839855.png)
